5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is known for its stability and diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu(I)) salts and carried out in solvents such as dimethyl sulfoxide (DMSO) or water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The triazole ring’s stability and electronic properties play a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.
Morpholine derivatives: Compounds containing the morpholine ring, which is known for its biological activity.
Carboxylic acid derivatives: Compounds with a carboxylic acid functional group, which can undergo similar chemical reactions.
Uniqueness
5-Methyl-1-(2-morpholinoethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, morpholine moiety, and carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-methyl-1-(2-morpholin-4-ylethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O3/c1-8-9(10(15)16)11-12-14(8)3-2-13-4-6-17-7-5-13/h2-7H2,1H3,(H,15,16) |
InChI Key |
GAVDJXVVRTYKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CCN2CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.